molecular formula C22H27N5O5 B2847140 4-(2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamido)benzamide CAS No. 921477-87-4

4-(2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamido)benzamide

Cat. No. B2847140
M. Wt: 441.488
InChI Key: VPOTYHMUSZWUOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamido)benzamide is a useful research compound. Its molecular formula is C22H27N5O5 and its molecular weight is 441.488. The purity is usually 95%.
BenchChem offers high-quality 4-(2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamido)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamido)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Nootropic Agents

Valenta et al. (1994) synthesized a series of 1,4-disubstituted 2-oxopyrrolidines and related compounds, testing them for nootropic activity. These compounds are structurally related to piperazine derivatives, which are a functional group in the compound of interest. The study focuses on synthesizing various carboxamides and examining their potential cognitive-enhancing effects (Valenta, Urban, Taimr, & Polívka, 1994).

Histone Deacetylase Inhibition

Zhou et al. (2008) described the discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase (HDAC) inhibitor. This compound is significant for its selective inhibition of HDACs, showing promise as an anticancer drug by blocking cancer cell proliferation and inducing apoptosis. The relevance here lies in the structural motifs that resemble the compound of interest, showcasing the potential for therapeutic applications in oncology (Zhou et al., 2008).

Serotonin Type 2C Receptor Inverse Agonism

Dekeyne et al. (2012) characterized S32212, a compound combining serotonin (5-HT)2C receptor inverse agonist and α2-adrenoceptor antagonist properties, also showing 5-HT2A antagonist characteristics. This compound's multifaceted pharmacological profile suggests its potential for improving mood and cognitive performance, providing insights into the therapeutic versatility of compounds with complex receptor interactions (Dekeyne et al., 2012).

properties

IUPAC Name

4-[[2-[2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxopyridin-1-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O5/c1-15(28)26-9-7-25(8-10-26)12-18-11-19(29)20(32-2)13-27(18)14-21(30)24-17-5-3-16(4-6-17)22(23)31/h3-6,11,13H,7-10,12,14H2,1-2H3,(H2,23,31)(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPOTYHMUSZWUOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamido)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.